molecular formula C15H18F3N3O2 B2891228 N-(3-Methoxy-4-(2,2,2-trifluoroethoxy)benzyl)-1,3-dimethyl-1H-pyrazol-4-amine CAS No. 1006340-92-6

N-(3-Methoxy-4-(2,2,2-trifluoroethoxy)benzyl)-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No. B2891228
CAS RN: 1006340-92-6
M. Wt: 329.323
InChI Key: BUSISMQOGYHEGD-UHFFFAOYSA-N
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Description

The compound “N-(3-Methoxy-4-(2,2,2-trifluoroethoxy)benzyl)-1,3-dimethyl-1H-pyrazol-4-amine” is an organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains methoxy, trifluoroethoxy, and benzyl functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The methoxy, trifluoroethoxy, and benzyl groups would be attached to the pyrazole ring at specific positions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The pyrazole ring, for example, might undergo reactions typical of aromatic compounds. The methoxy and trifluoroethoxy groups might also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoroethoxy group could increase the compound’s lipophilicity, which might influence its solubility and stability .

Scientific Research Applications

Recyclable Copper Catalyst Systems

Copper-mediated systems have shown potential in C–N bond forming reactions, which are crucial in organic synthesis. The review by Kantam et al. (2013) outlines the advancements in recyclable protocols for C–N bond formation, highlighting the importance of catalyst optimization and the role of copper-mediated systems in commercial applications Kantam et al., 2013.

Antioxidant and Anti-inflammatory Agents

Raut et al. (2020) focused on benzofused thiazole derivatives, demonstrating their potential as novel antioxidant and anti-inflammatory agents. This research underlines the significance of structural features in enhancing pharmacological activities Raut et al., 2020.

PFAS Removal by Amine-Functionalized Sorbents

Ateia et al. (2019) provided a critical analysis of amine-containing sorbents for the removal of persistent and mobile fluoro-organic chemicals (PFAS) from water supplies. Their work suggests that electrostatic interactions, hydrophobic interactions, and sorbent morphology are key factors in PFAS removal Ateia et al., 2019.

Microwave-assisted Synthesis of Benzoxazoles

Özil and Menteşe (2020) reviewed the microwave-assisted synthesis of benzoxazoles, a method that enhances the diversity and efficiency of synthesis in modern chemistry. This technique allows for the rapid production of benzoxazole derivatives, which have significant pharmacological and material science applications Özil & Menteşe, 2020.

Corrosion Inhibition by Quinoline Derivatives

Verma, Quraishi, and Ebenso (2020) discussed the use of quinoline derivatives as corrosion inhibitors. These compounds, with their high electron density and polar substituents, form stable chelating complexes with metallic surfaces, thus protecting against corrosion Verma, Quraishi, & Ebenso, 2020.

Future Directions

The study of pyrazole derivatives is a active area of research in medicinal chemistry, and many pyrazole compounds have been found to have interesting biological activities. Therefore, it’s possible that “N-(3-Methoxy-4-(2,2,2-trifluoroethoxy)benzyl)-1,3-dimethyl-1H-pyrazol-4-amine” could be a subject of future research .

properties

IUPAC Name

N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-1,3-dimethylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O2/c1-10-12(8-21(2)20-10)19-7-11-4-5-13(14(6-11)22-3)23-9-15(16,17)18/h4-6,8,19H,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSISMQOGYHEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=C(C=C2)OCC(F)(F)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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